N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)benzenesulfonamide
Overview
Description
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a fluorophenyl group and a benzenesulfonamide moiety, making it a valuable molecule in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-fluorophenylpiperazine with an appropriate benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage. The reaction conditions often involve the use of a base such as triethylamine or sodium hydroxide in an organic solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter release or inhibiting specific enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
JNJ-31020028: A selective brain-penetrant small molecule antagonist of the neuropeptide Y Y2 receptor.
FPMINT: An inhibitor of human equilibrative nucleoside transporters.
Uniqueness
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)benzenesulfonamide is unique due to its specific structural features, such as the combination of a fluorophenyl group and a benzenesulfonamide moiety. This unique structure contributes to its distinct binding properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O3S/c27-24-13-7-8-14-25(24)28-17-19-29(20-18-28)26(31)21-30(16-15-22-9-3-1-4-10-22)34(32,33)23-11-5-2-6-12-23/h1-14H,15-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWBLCCFTAGCNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN(CCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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